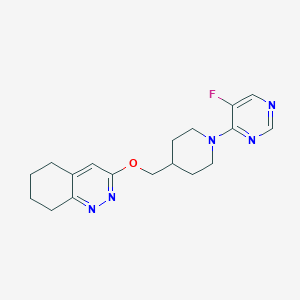

![molecular formula C25H32F3N3O3S B2926004 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine CAS No. 2097932-70-0](/img/structure/B2926004.png)

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

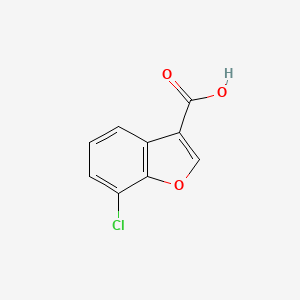

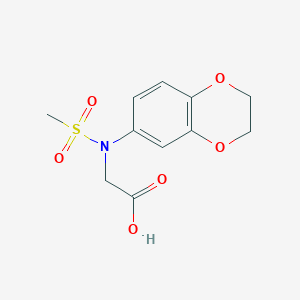

The compound is a complex organic molecule with several functional groups. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring often found in pharmaceuticals and other biologically active compounds . The molecule also contains a pyridinyl group with a trifluoromethyl substituent, which can influence the molecule’s reactivity and interactions with biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bipiperidine ring, the pyridinyl group, and the benzenesulfonyl group. The trifluoromethyl group on the pyridinyl ring would likely have a significant impact on the compound’s electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and distribution in the body .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Compounds with structures incorporating elements such as 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and evaluated for their antibacterial properties. These studies involve the design and synthesis of molecules through a series of chemical transformations starting from different carboxylic acids, leading to heterocyclic 1,3,4-oxadiazole nucleophiles and ultimately to compounds intended for biological evaluation (Aziz‐ur‐Rehman et al., 2017).

Catalysis and Cyclisation

Research involving sulfonamides as terminators in cationic cyclisations provides insights into synthetic methodologies that may be applicable to the synthesis of complex molecules like the one . Trifluoromethanesulfonic acid has been used as a catalyst to induce cyclisation, leading to the formation of pyrrolidines or homopiperidines, highlighting the role of sulfonamide groups in the efficient formation of polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).

Electrostatic Activation in SNAr Reactions

Studies on the electrostatic activation of SNAr reactivity by sulfonylonio substituents provide valuable insights into the role of electrostatic effects in facilitating nucleophilic aromatic substitution reactions. This research could be relevant to the synthesis and functionalization of compounds with complex architectures, such as the specified compound (R. Weiss & F. Pühlhofer, 2001).

Development of Novel Catalysts

The synthesis and characterization of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation demonstrate the application of complex molecules in catalysis. These studies contribute to the understanding of how molecular structure influences catalytic activity and selectivity, potentially guiding the design of catalysts for specific reactions (S. Hazra et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(trifluoromethyl)-2-[1-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O3S/c1-17-14-18(2)24(19(3)15-17)35(32,33)31-12-6-21(7-13-31)30-10-8-22(9-11-30)34-23-5-4-20(16-29-23)25(26,27)28/h4-5,14-16,21-22H,6-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGXZFIBPIOXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

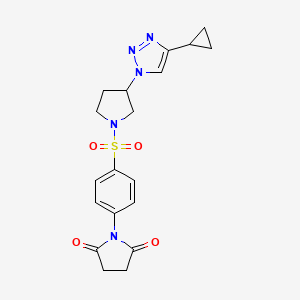

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)

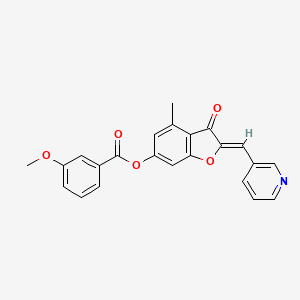

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)

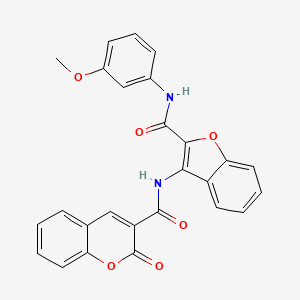

![N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925932.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)

![Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2925942.png)